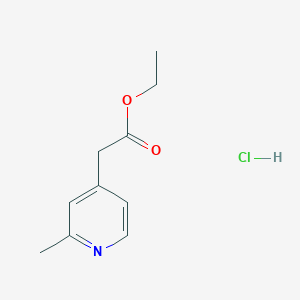

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(2-methylpyridin-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)7-9-4-5-11-8(2)6-9;/h4-6H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRKDBPSKGYJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=C1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044713-79-1 | |

| Record name | ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride typically involves the esterification of 2-(2-methylpyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include:

- Oxidized derivatives such as carboxylic acids and ketones.

- Reduced derivatives such as alcohols.

- Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.

2. Reaction Mechanisms

The compound can undergo several chemical reactions:

- Hydrolysis : In acidic or basic conditions, it can be hydrolyzed to yield 2-methylpyridine and ethyl acetate.

- Reduction : It can be reduced using lithium aluminum hydride to produce the corresponding alcohol.

- Nucleophilic Substitution : The ethyl ester group can be replaced by different nucleophiles, leading to a variety of substituted pyridine derivatives.

Biological Applications

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against common pathogens. For instance, studies have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 128 µg/mL for related compounds.

2. Anticancer Properties

Preliminary investigations into the cytotoxic effects of this compound have shown promise against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective toxicity toward human cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with an MIC of 128 µg/mL. |

| Study B | Cytotoxicity | Showed selective toxicity towards human cancer cells in vitro, suggesting potential for further development as an anticancer agent. |

| Study C | Synthetic Applications | Utilized as an intermediate for synthesizing complex organic molecules, highlighting its versatility in organic chemistry. |

Industrial Applications

1. Pharmaceutical Development

this compound is explored for its potential therapeutic properties, including its role in drug formulation and development. Its unique chemical properties make it a candidate for creating new pharmaceuticals targeting various diseases.

2. Agrochemical Production

The compound is also being investigated for use in agrochemicals, where its biological activity could contribute to developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in heterocyclic ring type (pyridine vs. piperidine), substituent positions, and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Properties

*Inferred based on structural analogs.

Key Observations:

Ring Saturation: Pyridine-based compounds (target, ) are aromatic, conferring planarity and π-electron delocalization, which enhance stability and alter reactivity compared to saturated piperidine analogs () .

Substituent Effects: The 2-methyl group on the pyridine ring in the target compound introduces steric hindrance and electron-donating effects, contrasting with the 3-chloro () and 3-methylpiperidine () substituents. Chlorine increases electronegativity and lipophilicity, while methyl groups enhance steric bulk . The amino group in ’s compound enables hydrogen bonding, a feature absent in the target compound, which may influence pharmacological activity .

Molecular Weight and Solubility :

Research Findings and Implications

- Biological Activity : Computational similarity scores () suggest that piperidine analogs (similarity: 0.92–0.97) share pharmacological profiles with the target compound, but pyridine-based structures may exhibit distinct target selectivity .

- Metabolic Stability : The aromatic pyridine ring in the target compound likely resists oxidative metabolism better than saturated piperidine derivatives, impacting drug half-life .

Biological Activity

Ethyl 2-(2-methylpyridin-4-yl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of approximately 240.69 g/mol. Its structural features include:

- Pyridine Ring : Contributes to its biological activity through interactions with various biomolecules.

- Ethyl Acetate Group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzyme activity, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator depending on the target enzyme's nature.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory potential. It has shown promise in reducing inflammation markers in vitro, indicating its potential use in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against E. coli, with an MIC value of 0.0048 mg/mL, highlighting its potential as an antibacterial agent .

- Anti-inflammatory Assessment : In another study, the compound was tested for its ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting that it may serve as an anti-inflammatory therapeutic agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Antimicrobial Activity (MIC mg/mL) | Anti-inflammatory Potential |

|---|---|---|

| Ethyl 2-(3-methylpyridin-4-yl)acetate | 0.0065 | Moderate |

| Ethyl 2-(4-methylpyridin-3-yl)acetate | 0.0050 | Low |

| Ethyl 2-(2-chloro-3-methylpyridin-4-YL)acetate | 0.0070 | High |

This table illustrates that while this compound shows competitive antimicrobial activity, its anti-inflammatory properties are notably significant compared to some analogs.

Q & A

Q. How do researchers reconcile contradictory data from different synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.